Substituent Effects on Suzuki-Miyaura Cross-Coupling Reactivity: Electron-Donating vs. Electron-Withdrawing Groups
The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly sensitive to the electronic nature of the arylboronic acid. A recent study in aqueous micelles demonstrated that electron-donating groups (EDGs) on the arylboronic acid are beneficial for the reaction, while electron-withdrawing groups (EWGs) are unfavorable [1]. (2-Chloro-5-isopropylphenyl)boronic acid possesses an ortho-chloro substituent, an EWG. This predicts that its reactivity in a standard Suzuki coupling will be lower than that of a comparable boronic acid with an EDG, such as 2-methoxyphenylboronic acid. However, its specific ortho-substitution pattern offers unique steric control over the coupling process .
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Classified as bearing an electron-withdrawing ortho-chloro substituent. |
| Comparator Or Baseline | Arylboronic acids with electron-donating groups (e.g., -OCH3, -CH3) vs. electron-withdrawing groups (e.g., -Cl, -CF3). |
| Quantified Difference | The study states: 'For arylboronic acids, the electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable for the reaction' [1]. |
| Conditions | Suzuki-Miyaura cross-coupling reaction conducted in aqueous micelles [1]. |
Why This Matters
This class-level inference allows chemists to anticipate and adjust reaction conditions, such as using a more active catalyst or higher temperature, to achieve high yields with this electron-deficient boronic acid compared to a more reactive, electron-rich analog.
- [1] The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). The Journal of Organic Chemistry. ScienceDirect. View Source
